Guaiazulene

Anti-inflammatory Cellular Assay Azulene Derivatives

Photolabile anti-inflammatory agents often degrade before assay completion, compromising reproducibility. Guaiazulene (CAS 489-84-9) eliminates this risk with validated potency and stability data: • IL-6/IL-8 suppression in HaCaT cells - superior to azulene and sodium guaiazulene sulfonate • NO inhibition in RAW 264.7 macrophages: EC50 10.1 μM with defined selectivity window (CC50 ~30 μM) • Lipid peroxidation inhibition: IC50 9.8 μM; hepatoprotection at 250 mg/kg in vivo • Supplied with light-protective packaging to ensure photostability during global ambient shipping

Molecular Formula C15H18
Molecular Weight 198.30 g/mol
CAS No. 489-84-9
Cat. No. B129963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiazulene
CAS489-84-9
Synonyms1,4-Dimethyl-7-(1-methylethyl)azulene;  7-Isopropyl-1,4-dimethylazulene;  1,4-Dimethyl-7-isopropylazulene;  3,8-Dimethyl-5-(2-propyl)azulene;  7-Isopropyl-1,4-dimethylazulene;  AZ 8;  AZ 8 Beris;  Azulen-Beris;  Azulon;  Azunol;  Cuteazul;  Eucazulen;  Guaiazule
Molecular FormulaC15H18
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C2C=C(C=C1)C(C)C)C
InChIInChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3
InChIKeyFWKQNCXZGNBPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.000664 mg/mL at 25 °C

Guaiazulene Core Properties & Sourcing


Guaiazulene is a naturally occurring bicyclic sesquiterpene hydrocarbon belonging to the azulene class, structurally defined as 1,4-dimethyl-7-isopropylazulene [1]. It is found in essential oils of Matricaria chamomilla and guaiac wood, and is commercially utilized as an active pharmaceutical ingredient (API) in topical anti-inflammatory and wound-healing formulations, as well as a cosmetic colorant [2]. Its lipophilic nature (logP ~5.5) facilitates penetration of biological membranes, including the blood-brain barrier, distinguishing it from more polar azulene derivatives [3].

Guaiazulene Substitution Risks vs. Azulene Derivatives


The azulene class encompasses structurally diverse compounds with distinct physicochemical and biological profiles. While azulene (AZ) and sodium guaiazulene sulfonate (GAS-Na) share the core bicyclic aromatic skeleton, critical variations in lipophilicity, substitution pattern, and salt form profoundly impact their in vitro activity, formulation compatibility, and stability. Guaiazulene's specific methyl and isopropyl substitution pattern confers significantly higher lipophilicity compared to unsubstituted azulene [1], which translates to superior membrane permeability and differential activity in cell-based assays [2]. Substituting guaiazulene with a generic 'azulene derivative' without rigorous comparative validation can lead to marked deviations in anti-inflammatory potency, antioxidant capacity, and photostability, jeopardizing experimental reproducibility and final product efficacy.

Guaiazulene vs. Analogs: Evidence-Based Differentiation


Anti-inflammatory Potency in Keratinocytes vs. Azulene & Sulfonate

In a comparative study of azulene derivatives for atopic dermatitis applications, guaiazulene (GA) demonstrated significantly broader and more potent anti-inflammatory effects in TNF-α stimulated HaCaT keratinocytes compared to both unsubstituted azulene (AZ) and the water-soluble sodium guaiazulene sulfonate (GAS-Na) [1]. Quantitative analysis of IL-6 and IL-8 production, key pro-inflammatory cytokines, confirmed GA's superior efficacy, leading the authors to conclude that GA is the most suitable candidate for addressing immunological derangement and oxidative stress in this context [1].

Anti-inflammatory Cellular Assay Azulene Derivatives

DPPH Radical Scavenging Activity vs. Sesquiterpenes

In a comparative assessment of antioxidant capacity among sesquiterpenic compounds, guaiazulene exhibited a significantly lower IC50 value against the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating superior radical scavenging activity [1]. Its IC50 of 0.73 mM was markedly lower than that of trans,trans-farnesol (1.81 mM) and cis-nerolidol (1.48 mM), demonstrating more than twice the potency of farnesol in this chemical model [1].

Antioxidant DPPH Assay Sesquiterpenes

Lipophilicity and Membrane Penetration vs. Sulfonate Derivative

Guaiazulene's intrinsic lipophilicity (estimated logP ~5.5) stands in stark contrast to the highly water-soluble derivative sodium guaiazulene sulfonate (GAS-Na) [1]. This physicochemical distinction is critical; GA's lipophilic nature allows it to readily traverse biological membranes, including the blood-brain barrier, a property not shared by GAS-Na . This translates to differential bioavailability and tissue distribution profiles that must be considered for any application beyond simple aqueous formulations.

Lipophilicity Formulation Bioavailability

Lipid Peroxidation Inhibition & Hepatoprotection

Guaiazulene's antioxidant activity is characterized by a potent and well-defined inhibition of lipid peroxidation in biological membranes. It inhibits lipid peroxidation in rat hepatic microsomes with an IC50 of 9.8 μM [1]. This activity is functionally linked to its hepatoprotective effects; in a rat model of paracetamol-induced hepatotoxicity, a 250 mg/kg oral dose of guaiazulene completely restored depleted hepatic glutathione (GSH) levels and normalized other markers of liver injury [1].

Antioxidant Lipid Peroxidation Hepatoprotection

High Photolability Compared to β-Carotene

Guaiazulene is known to be highly photolabile, a characteristic that must be accounted for in formulation and storage. A patent disclosure states that almost 90% of guaiazulene is lost upon exposure to a solar simulator at a total energy of 100 mJ/cm² [1]. This extreme sensitivity to light necessitates protective measures such as opaque or UV-protective packaging, unlike more photostable alternative compounds like β-carotene, which degrades more slowly under ambient light [1].

Photostability Formulation Stability

Cytotoxicity Profile and Selectivity in Macrophages

While guaiazulene inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage-like cells with an EC50 of 10.1 μM, it also exhibits concentration-dependent cytotoxicity in the same cell line [1]. The cytotoxic concentration (CC50) was determined to be 29.8 μM and 30.8 μM in the presence and absence of LPS, respectively [1]. This defines a selectivity window of approximately 3-fold between the anti-inflammatory EC50 and the cytotoxic CC50 in this cell model.

Cytotoxicity Selectivity Safety

Guaiazulene: Research & Industrial Applications


Inflammatory Pathways in Keratinocytes & Macrophages

Given its superior potency in suppressing IL-6 and IL-8 production in HaCaT cells compared to azulene and sodium guaiazulene sulfonate, guaiazulene is the optimal choice for investigating anti-inflammatory mechanisms in skin-related cell models [1]. Its defined selectivity window in RAW 264.7 macrophages (EC50 10.1 μM for NO inhibition vs. CC50 ~30 μM) provides a reliable concentration range for mechanistic studies of the NF-κB and MAPK pathways [2].

Lipid-Based Topical Formulations for Dermatology

Guaiazulene's high lipophilicity (logP ~5.5) makes it inherently compatible with oil-based and emollient formulations, unlike the water-soluble sodium guaiazulene sulfonate salt . This property is essential for developing creams, ointments, and balms for treating inflammatory skin conditions, burns, and promoting wound healing. Its potent inhibition of lipid peroxidation (IC50 9.8 μM) further supports its use in formulations designed to mitigate oxidative stress in the skin [3].

Antioxidant & Hepatoprotection Preclinical Research

The well-characterized inhibition of lipid peroxidation (IC50 9.8 μM) and the in vivo demonstration of hepatoprotection (restoration of hepatic GSH at 250 mg/kg) position guaiazulene as a valuable tool compound for studying oxidative stress and liver injury [4]. Its lipophilic nature also enables it to cross the blood-brain barrier, opening avenues for investigating its neuroprotective potential, provided appropriate light-protective handling is maintained .

Photoprotected and Encapsulated Delivery Systems

The extreme photolability of guaiazulene, with almost 90% loss at 100 mJ/cm², necessitates advanced formulation strategies such as encapsulation in liposomes, micelles, or nanoparticles, or incorporation into opaque packaging [5]. This property, while a challenge, drives innovation in delivery system design and makes guaiazulene an ideal candidate for testing novel photostabilization technologies.

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